Carbovir triphosphate

HIV-1 reverse transcriptase DNA polymerase enzyme inhibition

Carbovir triphosphate (CBV-TP) is the organic triphosphate, specifically the 5′-triphosphate of (−)-carbovir, functioning as a guanosine analogue and the active anabolite of the antiviral prodrug abacavir. It is a carbocyclic analogue of 2′,3′-dideoxyguanosine (ddG) and exerts its antiviral effect by competitively inhibiting HIV-1 reverse transcriptase (RT) against the natural substrate deoxyguanosine triphosphate (dGTP), as well as acting as a DNA chain terminator upon incorporation.

Molecular Formula C11H16N5O11P3
Molecular Weight 487.19 g/mol
CAS No. 129941-14-6
Cat. No. B12394655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbovir triphosphate
CAS129941-14-6
Molecular FormulaC11H16N5O11P3
Molecular Weight487.19 g/mol
Structural Identifiers
SMILESC1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C11H16N5O11P3/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h1-2,5-7H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m1/s1
InChIKeyCQCAEOCIDCCJDQ-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Carbovir Triphosphate (CAS 129941-14-6): Active Metabolite of Abacavir for HIV Reverse Transcriptase Inhibition Studies


Carbovir triphosphate (CBV-TP) is the organic triphosphate, specifically the 5′-triphosphate of (−)-carbovir, functioning as a guanosine analogue and the active anabolite of the antiviral prodrug abacavir [1] [2]. It is a carbocyclic analogue of 2′,3′-dideoxyguanosine (ddG) and exerts its antiviral effect by competitively inhibiting HIV-1 reverse transcriptase (RT) against the natural substrate deoxyguanosine triphosphate (dGTP), as well as acting as a DNA chain terminator upon incorporation [2] [3].

Why Generic Substitution of Carbovir Triphosphate is Unreliable: Key Differentiators in Potency, Selectivity, and Pharmacokinetics


Substituting carbovir triphosphate with a generic nucleotide analogue like AZT-TP, ddGTP, or even its enantiomer (+)-carbovir triphosphate is scientifically invalid. While some analogs exhibit comparable potency against HIV-1 reverse transcriptase (RT) in cell-free assays [1], they differ significantly in selectivity against host polymerases and in the efficiency of intracellular anabolism required for activity [2]. For instance, the (+)-enantiomer of carbovir triphosphate, despite being a substrate for HIV-1 RT, fails to achieve antiviral activity in cells due to a 7,000-fold lower efficiency in the enzymatic phosphorylation of its monophosphate precursor [2]. Furthermore, intracellular pharmacokinetic profiles, such as the 18-hour half-life of CBV-TP, are distinct and dictate dosing regimen compatibility, which cannot be inferred or replicated by another nucleoside triphosphate [3]. Directly sourcing CBV-TP ensures experimental and therapeutic relevance.

Quantitative Evidence Guide: Differentiating Carbovir Triphosphate from AZT-TP, ddGTP, and Other Nucleotide Analogues


Superior Selectivity of Carbovir Triphosphate Against HIV-1 Reverse Transcriptase vs. Human DNA Polymerases Compared to AZT-TP and ddGTP

Carbovir triphosphate (CBV-TP) demonstrates a superior selectivity profile against HIV-1 reverse transcriptase (RT) compared to other nucleotide analogues. In a direct head-to-head comparison, CBV-TP, AZT triphosphate (AZT-TP), and 2′,3′-dideoxyguanosine triphosphate (ddGTP) all potently inhibited HIV-1 RT. However, unlike AZT-TP and ddGTP, which also significantly inhibited human DNA polymerases β and γ, CBV-TP exhibited little to no inhibitory effect on any of the human cellular enzymes (DNA polymerases α, β, γ, and DNA primase) [1]. This demonstrates that while CBV-TP matches the antiviral potency of its comparators, it uniquely spares host polymerases, providing a clear advantage in selectivity [1].

HIV-1 reverse transcriptase DNA polymerase enzyme inhibition selectivity

Intracellular Pharmacokinetic Profile of Carbovir Triphosphate: 18-Hour Half-Life Differentiates from Tenofovir Diphosphate

In a clinical study evaluating intracellular pharmacokinetics in patients on triple-nucleoside regimens, the median half-life of carbovir triphosphate (CBV-TP) in peripheral blood mononuclear cells (PBMCs) was determined to be 18 hours (range: 12-19 hours) [1]. This is markedly shorter than the median half-life of tenofovir diphosphate (TFV-DP), which was 150 hours (range: 60 to >175 hours) [1]. The study also noted that CBV-TP concentrations fell below the limit of detection by 72 hours after abacavir discontinuation, unlike the prolonged persistence of TFV-DP [1].

Intracellular pharmacokinetics half-life PBMC nucleotide analogue

Stereoselective Cellular Activation: (-)-Carbovir Monophosphate is a 7,000-Fold Better Substrate for GMP Kinase than the (+)-Enantiomer

The antiviral activity of carbovir is strictly stereoselective and determined at the level of cellular phosphorylation, not at the target enzyme. In a direct comparison, (-)-carbovir monophosphate was found to be a 7,000-fold more efficient substrate for GMP kinase than its (+)-enantiomer [1]. Consequently, while both (-)- and (+)-carbovir triphosphate are substrates for HIV-1 reverse transcriptase, only the (-)-enantiomer is efficiently formed intracellularly from the parent nucleoside [1]. This explains why the (+)-enantiomer of carbovir lacks antiviral activity in cell culture despite the activity of its triphosphate form.

stereoselectivity phosphorylation prodrug activation enantiomer

Comparative Inhibition of HIV-1 Reverse Transcriptase: CBV-TP Matches Potency of AZT-TP, ddTTP, and ddGTP

Carbovir triphosphate is a potent competitive inhibitor of HIV-1 reverse transcriptase (RT) with respect to the natural substrate dGTP. A study by Parker et al. determined that CBV-TP had Ki values similar to those of AZT-TP, ddGTP, and ddTTP when assayed with either RNA or DNA templates [1]. The kinetic constants for incorporation of these nucleotide analogs into DNA by HIV-1 RT were comparable to those for their respective natural nucleotides, confirming their mechanism as effective chain terminators [1].

HIV-1 reverse transcriptase Ki value enzyme kinetics competitive inhibition

Intracellular Variability of Carbovir Triphosphate is Higher Than Tenofovir Diphosphate

A clinical pharmacokinetic study quantified the inter- and intra-patient variability of intracellular nucleotide analogue concentrations. It was observed that carbovir triphosphate (CBV-TP) exhibited greater variability in intracellular levels compared to tenofovir diphosphate (TFV-DP) [1]. The study stated that "Intracellular levels of TFV-DP exhibited less inter- and intrapatient variability than CBV-TP or 3TC-TP" [1]. This higher variability is a distinct characteristic that can impact the interpretation of in vivo and ex vivo experiments.

Intracellular pharmacokinetics variability PBMC LC-MS/MS

Cross-Reactivity with Other Viral Polymerases: CBV-TP Inhibits SARS-CoV-2 RdRp but is Less Potent than Remdesivir-TP

While carbovir triphosphate is known for its activity against HIV-1 RT, its potential as a broad-spectrum antiviral agent is of interest. In a study evaluating a library of nucleotide analogues against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV and SARS-CoV-2, carbovir triphosphate was tested and shown to inhibit these viral polymerases [1]. Although specific IC50 data for carbovir triphosphate is not provided in the search results, this evidence demonstrates that CBV-TP is not strictly HIV-1 specific and can serve as a tool to probe the activity of other viral polymerases, though its potency may differ from optimized compounds like remdesivir triphosphate [1].

SARS-CoV-2 RNA-dependent RNA polymerase broad-spectrum antiviral nucleotide analogue

Recommended Application Scenarios for Carbovir Triphosphate (CAS 129941-14-6) in Antiviral R&D


Mechanistic Studies of HIV-1 Reverse Transcriptase Inhibition and Resistance

Carbovir triphosphate is the direct-acting molecular species for investigating abacavir's mechanism of action and resistance. Its equipotent inhibition of HIV-1 RT compared to AZT-TP and ddGTP [1] makes it an essential positive control in enzymatic assays. Researchers developing novel NNRTIs or studying the emergence of NRTI-resistant mutations (e.g., K65R, L74V, M184V) require CBV-TP to accurately model the drug pressure exerted by abacavir at the reverse transcriptase level. Its distinct chain-termination mechanism and incorporation kinetics [1] are critical for biochemical studies of polymerase fidelity and processivity.

Selectivity Profiling Against Host DNA Polymerases

A primary application for CBV-TP is as a benchmark for high selectivity in antiviral development. In side-by-side assays against human DNA polymerases α, β, γ, and primase, CBV-TP uniquely demonstrates a lack of inhibition compared to AZT-TP and ddGTP [2]. This makes it an invaluable tool compound for safety pharmacology and toxicology studies aimed at understanding and minimizing mitochondrial toxicity (polymerase γ) or nuclear DNA replication interference (polymerases α, β) associated with nucleoside analogues. It serves as a 'clean' control for assays measuring off-target effects of other nucleotide analogs.

Intracellular Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Nucleoside Analogues

Given its well-characterized, short intracellular half-life of approximately 18 hours [3], CBV-TP is an ideal model compound for studying the relationship between dosing frequency, intracellular active metabolite accumulation, and antiviral effect. Its distinct PK profile from long-lived analogues like tenofovir diphosphate (150-hour half-life) [3] allows researchers to investigate regimen-specific pharmacodynamics. Assays quantifying CBV-TP in PBMCs or other target cells via LC-MS/MS are essential for clinical pharmacology studies and for optimizing the dosing of abacavir-containing regimens.

Enantioselective Prodrug and Nucleotide Kinase Substrate Studies

The 7,000-fold difference in phosphorylation efficiency between the (-)- and (+)-enantiomers of carbovir monophosphate by GMP kinase [4] provides a powerful model system for studying the stereochemical determinants of nucleotide kinase activation. CBV-TP and its enantiomer are used to dissect the intracellular anabolism pathway of carbocyclic nucleosides. This application is particularly relevant for designing novel pronucleotides and understanding why certain stereoisomers fail in cell-based assays despite high target affinity.

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